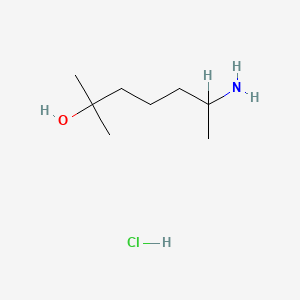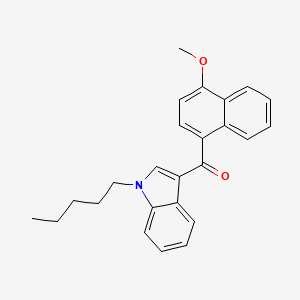
(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Vue d'ensemble
Description
JWH 081 est un cannabinoïde synthétique appartenant à la famille des naphtoylindoles. Il a été développé par le chimiste américain John W. Huffman et est connu pour ses propriétés analgésiques. Ce composé agit comme un agoniste cannabinoïde aux récepteurs cannabinoïdes 1 et 2, avec une plus grande affinité pour le récepteur cannabinoïde 1 .
Mécanisme D'action
JWH-081, also known as (4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid from the naphthoylindole family .
Target of Action
JWH-081 primarily targets the CB1 and CB2 receptors , which are part of the endocannabinoid system . It has a Ki of 1.2nM, making it fairly selective for the CB1 subtype . Its affinity at this subtype is measured at approximately 10 times the affinity at CB2 .
Mode of Action
As a cannabinoid agonist, JWH-081 binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cell’s activity, communication, metabolism, and gene expression .
Biochemical Pathways
As a cannabinoid agonist, it likely influences pathways involved in pain perception, mood regulation, and immune response, among others .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have a high lipid solubility, leading to rapid absorption and distribution in the body .
Result of Action
JWH-081’s action at the CB1 and CB2 receptors can lead to a variety of effects, including analgesia . It may also be neurotoxic to animals when administered in high doses .
Action Environment
The action, efficacy, and stability of JWH-081 can be influenced by various environmental factors. For example, the presence of other substances, the user’s physiological state, and the method of administration can all affect the compound’s effects .
Analyse Biochimique
Biochemical Properties
JWH-081 has a strong affinity for the cannabinoid receptors (CB1 and CB2), both being G-protein coupled receptors . It is more selective for the CB1 receptor . The CB1 receptor is primarily found in the central and peripheral nervous system, located on nerve terminals . Activation of the CB1 receptor is responsible for the elevating mood and addictive property of cannabinoids .
Cellular Effects
JWH-081 can initiate pathophysiological changes in many tissues which can be severe enough to damage the normal functionality of our body systems . The activation of these receptors can enkindle many downstream signaling pathways, including oxidative stress, inflammation, and apoptosis that ultimately can produce deleterious changes in many organs .
Molecular Mechanism
JWH-081 exerts its effects at the molecular level through its interaction with the CB1 and CB2 receptors . It acts as a cannabinoid agonist, binding to these receptors and initiating a cascade of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, urine specimens could be positive for JWH-018-COOH for more than 6 weeks and JWH-073-COOH for more than 3 weeks after ingestion . This suggests that the effects of JWH-081 can persist for a significant period of time.
Dosage Effects in Animal Models
The effects of JWH-081 vary with different dosages in animal models . For example, animals treated with 5 mg/kg of JWH-081 showed traction and tremor. Their locomotor activities and rotarod retention time were significantly decreased .
Metabolic Pathways
The main metabolites of JWH-081 appear to be monohydroxylations of the alkyl chain, indole or naphthyl group for JWH-018 and O-demethylation along with monohydroxylation for JWH-081 . This suggests that JWH-081 is metabolized through these pathways.
Subcellular Localization
Given its interaction with the CB1 and CB2 receptors, which are primarily found in the central and peripheral nervous system, it is likely that JWH-081 localizes to these areas .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de JWH 081 implique la réaction du 4-méthoxynaphtalène-1-yle avec la 1-pentylindol-3-ylméthanone. La réaction se produit généralement en présence d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide. Le mélange réactionnel est chauffé pour faciliter la formation du produit désiré .
Méthodes de production industrielle
La production industrielle de JWH 081 suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
JWH 081 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés hydroxylés.
Réduction : Les réactions de réduction peuvent conduire à la formation d'analogues réduits.
Substitution : Des réactions de substitution peuvent se produire sur les cycles indole ou naphtyle, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, réduits et substitués du JWH 081. Ces dérivés peuvent présenter des propriétés pharmacologiques différentes de celles du composé parent .
Applications de la recherche scientifique
Chimie : Il est utilisé comme étalon de référence en chimie analytique pour la détection et la quantification des cannabinoïdes synthétiques.
Biologie : Le composé est utilisé dans des études biologiques pour comprendre l'interaction des cannabinoïdes synthétiques avec les récepteurs cannabinoïdes.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, notamment la gestion de la douleur et la neuroprotection.
Industrie : JWH 081 est utilisé dans le développement de nouveaux cannabinoïdes synthétiques pour diverses applications.
Mécanisme d'action
JWH 081 exerce ses effets en agissant comme un agoniste aux récepteurs cannabinoïdes 1 et 2. Il a une plus grande affinité pour le récepteur cannabinoïde 1, qui se trouve principalement dans le système nerveux central et périphérique. L'activation du récepteur cannabinoïde 1 conduit à la modulation de la libération de neurotransmetteurs, ce qui entraîne des effets analgésiques et psychoactifs .
Applications De Recherche Scientifique
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: The compound is used in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and neuroprotection.
Industry: JWH 081 is used in the development of new synthetic cannabinoids for various applications.
Comparaison Avec Des Composés Similaires
Composés similaires
JWH 018 : Un autre cannabinoïde synthétique ayant une structure similaire mais une affinité de récepteur différente.
JWH 073 : Un composé avec une chaîne alkyle plus courte, conduisant à des propriétés pharmacologiques différentes.
JWH 250 : Un cannabinoïde synthétique avec un motif de substitution différent sur le cycle naphtyle.
Unicité du JWH 081
JWH 081 est unique en raison de sa haute sélectivité pour le récepteur cannabinoïde 1 et de sa structure chimique distincte. Cette sélectivité en fait un outil précieux pour étudier la pharmacologie des récepteurs cannabinoïdes et développer de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPKJKGUQDHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175225 | |
| Record name | JWH 081 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210179-46-7 | |
| Record name | JWH 081 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210179-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-081 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH 081 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 210179-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JWH-081 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77E58024IT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



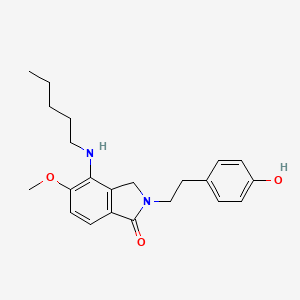
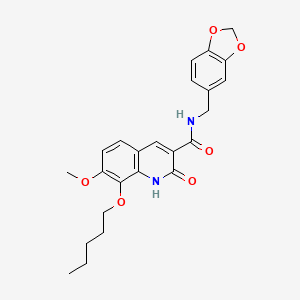

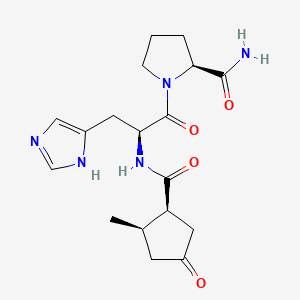



![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)

